16-Hydroxyequilenin

Description

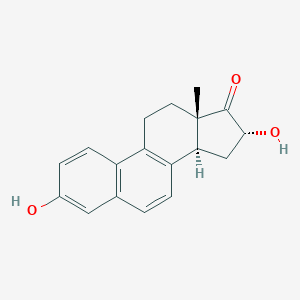

Structure

2D Structure

3D Structure

Properties

CAS No. |

131944-03-1 |

|---|---|

Molecular Formula |

C15H20O4 |

Molecular Weight |

282.3 g/mol |

IUPAC Name |

(13S,14S,16R)-3,16-dihydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C18H18O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h2-5,8,15-16,19-20H,6-7,9H2,1H3/t15-,16+,18-/m0/s1 |

InChI Key |

LQWLXDFIJGWIMM-JZXOWHBKSA-N |

SMILES |

CC12CCC3=C(C1CC(C2=O)O)C=CC4=C3C=CC(=C4)O |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1C[C@H](C2=O)O)C=CC4=C3C=CC(=C4)O |

Canonical SMILES |

CC12CCC3=C(C1CC(C2=O)O)C=CC4=C3C=CC(=C4)O |

Synonyms |

16-hydroxy-equilenin 16-hydroxyequilenin |

Origin of Product |

United States |

Chemical Synthesis Methodologies and Derivatization Strategies for 16 Hydroxyequilenin

Retrosynthetic Analysis of 16-Hydroxyequilenin

Retrosynthetic analysis of this compound involves breaking down the complex steroid structure into simpler, more accessible precursors. Key disconnections would focus on the formation of the steroid core and the introduction of the 16-hydroxyl group. Strategies might involve disconnecting the D-ring or precursors that allow for the subsequent functionalization at C16. For instance, a retrosynthetic approach could target an equilenin (B1671562) derivative with a double bond or a precursor that can be readily hydroxylated at the C16 position chemistrydocs.comslideshare.netjournalspress.comdeanfrancispress.comlibretexts.org.

Semisynthetic Routes from Equilenin and Related Precursors

Semisynthesis offers a practical route to this compound by modifying readily available steroid precursors like equilenin.

Reductive Cleavage of 16α,17α-Epoxide from Equilenin

A well-established semisynthetic route to this compound involves the formation of a 16α,17α-epoxide from equilenin, followed by its reductive cleavage. This process typically begins with the epoxidation of the Δ¹⁶ double bond in equilenin, often using peroxy acids. The resulting epoxide is then subjected to reduction, which opens the epoxide ring and introduces the hydroxyl group at the C16 position, commonly yielding the 16α-hydroxy isomer nih.gov.

Multi-step Reaction Sequences for A-Ring Hydroxylation Analogues

While the primary focus here is this compound, related synthetic strategies for A-ring hydroxylated analogues highlight the versatility of equilenin chemistry. Such syntheses often start from simpler building blocks like o-vanillin, proceeding through multi-step sequences involving condensation reactions, ring closures, and oxidoreduction steps to construct the steroid skeleton with specific hydroxylations, including those in the A-ring nih.gov. These methods demonstrate the complex synthetic pathways that can be employed to create diverse estrogenic steroid structures.

Total Synthesis Approaches to the Equilenin Core with 16-Hydroxylation

The total synthesis of equilenin and its derivatives, including those with 16-hydroxylation, represents a significant achievement in organic chemistry. Early total syntheses of equilenin, such as the one developed by Bachmann and Wilds, involved multi-step sequences starting from simpler aromatic precursors and employing classical organic reactions like Claisen condensation and Dieckmann condensation to build the steroid skeleton acs.orgwikipedia.org. Incorporating the 16-hydroxyl group would require specific strategies during or after the construction of the core structure, potentially involving stereoselective hydroxylation methods.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Probing

The synthesis of analogues of this compound is crucial for probing structure-activity relationships (SAR). By systematically modifying the structure, researchers can understand how specific functional groups and their positions influence biological activity, such as receptor binding or metabolic fate nih.govnih.govrsc.orgorientjchem.orgresearchgate.net. These analogue syntheses often build upon established routes to equilenin and its hydroxylated derivatives, introducing variations at different positions of the steroid nucleus or side chains.

Methodological Innovations in Stereo- and Regioselective Hydroxylation of Steroids Relevant to this compound

The precise introduction of a hydroxyl group at the C16 position, with control over stereochemistry (α or β), is a key challenge in steroid synthesis. Advances in both chemical and enzymatic hydroxylation methods have been instrumental.

Chemical Hydroxylation: Chemical methods for selective C-H hydroxylation are continuously being developed. For instance, transition metal catalysts, such as manganese porphyrins, have been employed for the regioselective hydroxylation of steroids like equilenin acetate, targeting specific C-H bonds acs.org. The development of novel reagents and catalytic systems aims to improve both the regioselectivity and stereoselectivity of these transformations.

Enzymatic Hydroxylation: Cytochrome P450 (CYP) enzymes have emerged as powerful biocatalysts for regioselective and stereoselective steroid hydroxylation acs.orgnih.govsci-hub.stresearchgate.netrsc.orgresearchgate.netnih.govjmb.or.krmdpi.com. Directed evolution and protein engineering have been used to create engineered P450 mutants that exhibit enhanced activity and selectivity for specific positions, including C16. For example, engineered P450BM3 mutants have demonstrated high regio- and diastereoselectivity for C16 hydroxylation of various steroids acs.orgsci-hub.st. Similarly, engineered heme-thiolate peroxygenases have shown selective C16α-hydroxylation of steroids rsc.org. These biocatalytic approaches offer environmentally friendly and highly specific routes to hydroxylated steroids.

Molecular Interactions and Receptor Binding Characteristics of 16 Hydroxyequilenin

Steroid Receptor Binding Affinity and Selectivity Studies (e.g., Estrogen Receptors)

Research has investigated the affinity of 16-Hydroxyequilenin and related compounds for steroid receptors, providing insights into their potential biological activities.

In vitro radioligand displacement assays are a standard method for determining the binding affinity of a compound to a receptor. Studies involving this compound and its close analogs have utilized these assays to quantify receptor interactions. For instance, 4-Hydroxyequilenin (B1202715) (4-OHEN), a major metabolite of equine estrogens, has demonstrated low affinity for the full-length estrogen receptor alpha (ERα) in radioligand competitive binding assays, with reported IC50 values of approximately 1.5 ± 0.2 μM nih.gov. This suggests that while 4-OHEN interacts with ERα, its binding is significantly weaker compared to endogenous estrogens like estradiol (B170435). Other related compounds, such as 16-hydroxymethyl-3,17-estradiol isomers, have also been tested, showing relative binding affinities of less than 2.0% compared to estradiol for the estrogen receptor nih.gov.

Competitive binding studies, often employed within radioligand displacement assays, allow for the direct comparison of a test compound's binding affinity against a known ligand. These studies have been instrumental in characterizing the interactions of hydroxylated equilenin (B1671562) metabolites with estrogen receptors nih.govnih.govresearchgate.netoncodesign-services.comoup.com. For example, studies involving 16 alpha-hydroxyestrone have shown that its interaction with estrogen receptors differs from estradiol, involving both classical noncovalent binding and covalent adduct formation nih.gov. In competitive binding experiments, the ability of a compound to displace a radiolabeled ligand from the receptor is measured, providing an IC50 value that can be used to calculate binding affinity (Ki) oncodesign-services.comsci-hub.semerckmillipore.com.

Interactions with Other Biological Receptors

While the primary focus of research on this compound and its metabolites has been on estrogen receptors, some studies have also assessed their interactions with other steroid receptors. For example, 16-hydroxymethyl-3,17-estradiol isomers exhibited very low affinities for androgen and progesterone (B1679170) receptors, indicating a degree of selectivity for estrogen receptors nih.gov. This selectivity is crucial for understanding the specific biological effects of these compounds. Information regarding interactions with non-steroid receptors, such as histamine (B1213489) receptors, for this compound itself is not extensively documented in the provided search results.

Covalent Adduct Formation with Biomolecules

A significant aspect of this compound's molecular interactions involves its metabolic activation into reactive species that can form covalent adducts with cellular macromolecules, most notably DNA.

Metabolites of equilenin, particularly 4-Hydroxyequilenin (4-OHEN), are known to undergo oxidation to form reactive o-quinones and semiquinone radicals nih.govacs.orgacs.orgacs.orgoup.comresearchgate.netnih.gov. These electrophilic species readily react with nucleophilic sites on DNA bases, leading to the formation of stable cyclic covalent adducts. These adducts are formed with deoxycytidine (dC), deoxyadenosine (B7792050) (dA), and deoxyguanosine (dG) nih.govacs.orgacs.orgacs.orgresearchgate.netnih.govoup.comresearchgate.netnih.govebi.ac.uknih.gov. The formation of such adducts is considered a critical step in the initiation of carcinogenesis, and they have been detected in both experimental models and human tissues, including breast tumors from women with a history of hormone replacement therapy oup.comoup.comresearchgate.netoup.com. 4-OHEN is often described as being more reactive, cytotoxic, and potentially carcinogenic than endogenous catechol estrogens nih.govacs.orgacs.org.

The covalent adducts formed between 4-OHEN and DNA bases are stereochemically complex. Each adduct contains three chiral centers, theoretically allowing for the formation of eight stereoisomers nih.govacs.org. However, studies have identified and characterized four distinct stereoisomers for adducts formed with deoxynucleosides nih.govacs.orgoup.comresearchgate.netnih.govnih.govoup.com. Specifically, 4-OHEN-dA and 4-OHEN-dC adducts have been reported to exist as four different types of stereoisomers (e.g., dA1-4, dC1-4) oup.comresearchgate.netnih.govoup.com. Research indicates that certain isomers, such as 4-OHEN–dC3, –dC4, –dA3, and –dA4, are considered the major types formed oup.comnih.gov. The characterization of these stereoisomers has been achieved through advanced analytical techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy nih.gov. The formation of these adducts is also influenced by DNA sequence context and secondary structure, with reactions occurring more favorably with cytosine in single-stranded DNA acs.org.

Data Tables

Table 1: Steroid Receptor Binding Affinity and Selectivity for Related Compounds

| Compound/Isomer | Target Receptor | Binding Affinity (IC50/Ki) | Relative Affinity (%) | Source |

| 4-Hydroxyequilenin (4-OHEN) | ERα | 1.5 ± 0.2 μM | Not specified | nih.gov |

| 16-Hydroxymethyl-3,17-estradiol isomers | Estrogen Receptor | < 2.0% (vs. Estradiol) | < 2.0% | nih.gov |

| 16-Hydroxymethyl-3,17-estradiol isomers | Androgen Receptor | > 100 μM | Not specified | nih.gov |

| 16-Hydroxymethyl-3,17-estradiol isomers | Progesterone Receptor | > 1 μM | Not specified | nih.gov |

| Compound "16" (LY2066948-HCl) | ERα, ERβ | High affinity | Not specified | researchgate.net |

Table 2: DNA Adduct Formation Characteristics of 4-Hydroxyequilenin (4-OHEN)

| Adduct Type | DNA Bases Involved | Stereoisomers Reported | Detection Limit (Immunoassay) | Relative Formation (vs. 4-OHEQ) | Notes | Source |

| Cyclic covalent adducts | dC, dA, dG | 4 per base (theoretically 8) | N/A | N/A | Formed via o-quinone; potential carcinogens | nih.govacs.orgacs.orgacs.orgresearchgate.netnih.govoup.comresearchgate.netnih.govebi.ac.uknih.govoup.com |

| 4-OHEN-dC/dA | dC, dA | 4 types each (e.g., dA1-4, dC1-4) | ~5 adducts/10⁸ bases | 5 times more than 4-OHEQ | Major types: dC3, dC4, dA3, dA4; characterized by LC-MS/MS and NMR | oup.comresearchgate.netnih.govoup.com |

| Cyclic adducts in oligonucleotides | C, A | Not specified | N/A | N/A | Sequence context dependent; favored with cytosine in single-stranded DNA | acs.org |

| Cyclic adducts in calf thymus DNA | Not specified | Not specified | N/A | N/A | Yield >10³-fold lower than single-stranded oligonucleotide | acs.org |

Compound Name List:

this compound

4-Hydroxyequilenin (4-OHEN)

16 alpha-hydroxyestrone (16α-OHE1)

Estradiol (E2)

Equilenin (EN)

Equilin (B196234) (EQ)

16-hydroxymethyl-3,17-estradiol

Androgen Receptor

Progesterone Receptor

Estrogen Receptor alpha (ERα)

Estrogen Receptor beta (ERβ)

Compound "16" (LY2066948-HCl)

4-Hydroxyequilin (4-OHEQ)

16 alpha-hydroxyestrone (16α-OHE1)

4-Methoxyequilenin (B38872) (4-MeOEN)

DNA Adduct Formation by this compound Metabolites

Base Selectivity and Sequence Effects in DNA Adduction

Research has demonstrated that 4-OHEN readily reacts with DNA, forming unusual stable cyclic adducts. Studies investigating the base selectivity of 4-OHEN's interaction with DNA have revealed a clear preference for certain bases and DNA sequences nih.govacs.org. When reacted with single-stranded oligonucleotides, 4-OHEN showed a strong preference for cytosine (C), with a significant proportion of adducts formed at this base. Guanine (B1146940) (G) adducts were not observed in these single-stranded contexts, and only minor amounts of adenine (B156593) (A) adducts were detected in specific sequences nih.govacs.org.

The formation of these cyclic covalent adducts is markedly dependent on the DNA's sequence context and secondary structure nih.govacs.org. In a duplex DNA structure, adduct formation was significantly reduced, particularly at internal sites, which was attributed to the limited accessibility of 4-OHEN to the Watson-Crick hydrogen-bonding interface within the duplex interior nih.govacs.org. For instance, in a duplex formed from oligonucleotides I and II, only the terminal cytosine groups in oligonucleotide I were modified, with the relative levels of adducts observed in single-stranded I, single-stranded II, and duplex I·II being approximately 54:21:5, respectively nih.govacs.org. This indicates that DNA secondary structure plays a crucial role in modulating the extent and location of 4-OHEN adduct formation. Furthermore, the presence of guanine in oligonucleotides, even when paired with unreactive thymine (B56734) (T), did lead to guanine adducts, suggesting that the sequence context can influence the types of adducts formed nih.govacs.org.

Role of Quinone and Semiquinone Intermediates in Adduct Formation

The genotoxicity of 4-OHEN is closely linked to its metabolic activation into highly reactive quinone and semiquinone intermediates acs.orgnih.govresearchgate.netacs.orgresearchgate.net. 4-OHEN, a catechol metabolite, can be readily autoxidized to its corresponding ortho-quinone (4-OHEN-o-quinone) acs.orgnih.govresearchgate.netacs.org. This ortho-quinone is a potent electrophile and a Michael acceptor, capable of reacting directly with nucleophilic sites on DNA bases acs.orgnih.govresearchgate.netacs.org.

The reaction pathway involves the formation of these reactive intermediates, which then covalently bind to DNA bases, primarily deoxycytidine (dC), deoxyadenosine (dA), and deoxyguanosine (dG) acs.orgnih.govresearchgate.netacs.org. These reactions often result in the formation of unusual, stable cyclic adducts acs.orgnih.govresearchgate.netacs.org. For example, reactions with 2'-deoxynucleosides have yielded stereoisomeric adducts, with four different stereoisomers reported for each base (dC, dA, and dG) acs.orgnih.govacs.org. The semiquinone radical of 4-OHEN has also been implicated in DNA alkylation, contributing to the formation of these adducts acs.org. During this redox cycling between the quinone and semiquinone forms, reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide are generated, which can further contribute to oxidative DNA damage researchgate.netacs.orgresearchgate.net.

Protein Alkylation and Enzyme Inactivation Mechanisms

Beyond DNA, 4-OHEN and its reactive metabolites can also interact with proteins, leading to protein alkylation and potential enzyme inactivation mdpi.comnih.govnih.gov. Protein alkylation refers to the covalent attachment of alkyl groups to amino acid residues within a protein, often targeting nucleophilic sites like cysteine thiol groups creative-proteomics.comresearchgate.netmdpi.comnih.gov.

The mechanisms by which xenobiotics, including estrogen metabolites, can cause enzyme inactivation are diverse. Generally, they involve the formation of reactive intermediates that covalently modify the enzyme's active site or essential residues mdpi.comnih.govnih.gov. This modification can lead to a loss of catalytic activity, a phenomenon known as mechanism-based inactivation mdpi.comnih.govnih.gov. For cytochrome P450 (CYP) enzymes, inactivation can occur through several pathways: formation of a metabolic intermediate complex (MIC) with the heme iron, covalent binding of a reactive intermediate to the apoprotein, direct alkylation of the heme prosthetic group, or destruction of the heme group mdpi.com.

While specific studies detailing the enzyme inactivation mechanisms by 4-OHEN are limited in the provided search results, the general understanding of quinone/semiquinone reactivity suggests that these intermediates could alkylate protein nucleophiles, potentially leading to enzyme dysfunction. For example, reactive quinones are known Michael acceptors and can react with protein sulfhydryl groups acs.orgresearchgate.netresearchgate.net.

Structure Activity Relationship Sar and Structure Function Studies of 16 Hydroxyequilenin

Impact of Hydroxylation Position (e.g., C-16 vs. C-4) on Biological Activity

The position of the hydroxyl group on the equilenin (B1671562) steroid nucleus has a profound impact on the molecule's biological properties. While direct comparative studies on the broad biological activities of 16-hydroxyequilenin versus 4-hydroxyequilenin (B1202715) are limited in the available literature, extensive research on 4-hydroxyequilenin provides a strong basis for understanding the significance of the hydroxylation site.

4-Hydroxyequilenin (4-OHEN) is a catechol estrogen metabolite that has been shown to be a potent cytotoxin. acs.orgnih.gov Its toxicity is largely attributed to its ability to autoxidize to a highly reactive ortho-quinone (o-quinone). acs.org This quinone can induce DNA damage through various mechanisms, including the formation of bulky DNA adducts, the generation of apurinic sites, and oxidative damage to the DNA backbone and bases. nih.govacs.org The presence of the hydroxyl group at the C-4 position is critical for this redox cycling and subsequent genotoxicity. Studies have shown that 4-OHEN can cause single-strand DNA breaks and the formation of oxidized bases. nih.gov Furthermore, the cytotoxic effects of 4-OHEN are more pronounced in estrogen receptor-positive breast cancer cells, suggesting a potential potentiation of its toxic effects through the estrogen receptor. acs.orgnih.gov

In contrast, while the synthesis of 16α-hydroxyequilenin has been documented for metabolic studies, detailed investigations into its biological activities, particularly its cytotoxic and genotoxic potential, are not as prevalent in the scientific literature. nih.gov The hydroxyl group at the C-16 position is not expected to form a catechol structure in the same manner as the C-4 hydroxyl group. Therefore, it is less likely to undergo the same redox cycling process that leads to the high reactivity of 4-OHEN. The biological activity of this compound is more likely to be related to its interaction with estrogen receptors and other cellular targets, which will be discussed in the following sections.

Table 1: Comparison of Biological Activities Based on Hydroxylation Position

| Feature | 4-Hydroxyequilenin | This compound |

| Structure | Catechol estrogen | Hydroxylated at the D-ring |

| Redox Activity | Readily autoxidizes to a reactive o-quinone acs.org | Not expected to undergo significant redox cycling |

| Cytotoxicity | Potent cytotoxin acs.orgnih.gov | Less cytotoxic potential expected |

| Genotoxicity | Induces DNA adducts, apurinic sites, and oxidative DNA damage nih.govacs.org | Lower genotoxic potential expected |

| Primary Mechanism of Action | Chemical reactivity and redox cycling acs.org | Likely mediated by receptor binding |

Influence of Stereochemistry (e.g., 16α- vs. 16β-Hydroxyequilenin) on Molecular Interactions

The estrogen receptor is known to be sensitive to the stereochemistry of its ligands. The binding pocket of the ER is shaped to accommodate the specific three-dimensional structure of estradiol (B170435), the most potent endogenous estrogen. Any deviation from this optimal structure, such as the addition of a hydroxyl group at C-16, can alter the binding affinity and the subsequent conformational changes in the receptor that are necessary for its activation. It is plausible that one stereoisomer of this compound (either α or β) would have a higher binding affinity for the ER than the other due to more favorable steric and electronic interactions within the ligand-binding domain.

Table 2: Postulated Influence of Stereochemistry on Molecular Interactions

| Stereoisomer | Postulated Interaction with Estrogen Receptor | Potential Biological Consequence |

| 16α-Hydroxyequilenin | May form a covalent adduct with the ER, similar to 16α-hydroxyestrone nih.gov | Potentially prolonged and potent estrogenic activity |

| 16β-Hydroxyequilenin | Likely to have a different binding affinity and may not form a covalent bond | May exhibit different estrogenic potency and duration of action |

Relationship between Molecular Conformation and Biological Effects

The biological effects of this compound are intrinsically linked to its three-dimensional shape, or molecular conformation. The conformation of the steroid nucleus and the orientation of the C-16 hydroxyl group determine how the molecule interacts with its biological targets, primarily the estrogen receptors.

Upon binding to the estrogen receptor, a ligand induces a specific conformational change in the receptor protein. duke.edu This change is crucial for the subsequent steps in the signaling pathway, including the recruitment of co-regulatory proteins and the initiation of gene transcription. Different ligands can induce distinct conformational changes in the ER, leading to a spectrum of biological responses, ranging from full agonism to partial agonism or even antagonism. duke.edu

For this compound, its specific conformation will dictate the precise nature of the conformational change it induces in the ER. The rigidity of the equilenin ring system, combined with the flexibility of the D-ring and the orientation of the C-16 hydroxyl group, will result in a unique ligand-receptor complex. The stability and geometry of this complex will, in turn, determine the biological outcome.

Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling

While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound were not found in the reviewed literature, the principles of QSAR are highly applicable to understanding its biological activity. QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com

In the context of this compound and its analogs, a QSAR study would involve a set of structurally related compounds with varying biological activities. The structural features of these compounds, such as their physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters), would be quantified using molecular descriptors. These descriptors would then be correlated with the biological activity data using statistical methods to generate a QSAR model.

A hypothetical QSAR model for this compound derivatives could reveal the key structural requirements for optimal interaction with the estrogen receptor. For example, it could quantify the importance of the C-16 hydroxyl group, the effect of its stereochemistry, and the influence of other substituents on the steroid nucleus. Such a model would be invaluable for predicting the biological activity of new, unsynthesized analogs and for guiding the design of compounds with desired properties.

Table 3: Key Parameters in a Hypothetical QSAR Model for this compound Analogs

| Parameter Category | Example Descriptors | Potential Impact on Biological Activity |

| Electronic Properties | Partial atomic charges, dipole moment | Influence on electrostatic interactions with the receptor |

| Steric Properties | Molecular volume, surface area, shape indices | Dictate the fit of the ligand into the binding pocket |

| Hydrophobicity | LogP (octanol-water partition coefficient) | Affects membrane permeability and binding to hydrophobic pockets |

| Topological Indices | Connectivity indices, Wiener index | Describe the branching and connectivity of the molecule |

Design Principles for Modulating this compound Activity through Structural Alterations

Based on the structure-activity relationships discussed, several design principles can be formulated for modulating the biological activity of this compound through structural alterations. These principles are aimed at modifying the molecule's interaction with its biological targets, primarily the estrogen receptor.

Modification of the C-16 Hydroxyl Group: The stereochemistry of the hydroxyl group at C-16 is a key determinant of activity. Synthesizing and testing both the 16α- and 16β-epimers is a primary strategy. Furthermore, replacing the hydroxyl group with other functional groups of varying size, polarity, and hydrogen bonding capacity (e.g., methoxy (B1213986), amino, or fluoro groups) could fine-tune the interaction with the receptor and potentially alter the balance between agonistic and antagonistic activity.

Introduction of Substituents on the Steroid Nucleus: The addition of small substituents at various positions on the aromatic A-ring or the other rings of the steroid nucleus could modulate binding affinity and selectivity for different estrogen receptor subtypes (ERα and ERβ). For instance, the introduction of a bulky group might sterically hinder the adoption of an active conformation, leading to antagonistic activity.

Alteration of the D-Ring Conformation: The conformation of the five-membered D-ring can influence the orientation of the C-16 and C-17 substituents. Introducing conformational constraints, such as by forming a bicyclic system involving the D-ring, could lock the molecule in a specific conformation, potentially leading to enhanced potency or selectivity.

Bioisosteric Replacement: Replacing certain parts of the this compound scaffold with bioisosteres (chemical groups with similar physical or chemical properties) could lead to analogs with improved pharmacokinetic or pharmacodynamic properties. For example, replacing a carbon atom with a heteroatom in one of the rings could alter the electronic distribution and metabolic stability of the molecule.

The successful application of these design principles requires an iterative process of molecular modeling, chemical synthesis, and biological evaluation to systematically explore the structure-activity landscape of this compound and to develop analogs with tailored biological profiles.

Cellular and Biochemical Activity Investigations of 16 Hydroxyequilenin in Model Systems in Vitro and Animal Studies

Induction of DNA Damage and Genotoxicity Mechanisms

The equine estrogen metabolite, 16-hydroxyequilenin, has been shown to induce various forms of DNA damage, contributing to its genotoxic profile. acs.org In vivo studies involving the injection of this compound into the mammary fat pads of rats have demonstrated its capacity to cause DNA damage. acs.org The compound's genotoxicity is attributed to its ability to induce at least four distinct types of DNA lesions, which necessitate different repair mechanisms. acs.org

Single-Strand Breaks and Double-Strand Breaks in DNA

Research has shown that this compound can lead to the formation of single-strand breaks (SSBs) in DNA. acs.org Studies utilizing the comet assay on cells isolated from the mammary tissue of rats treated with this compound revealed a dose-dependent increase in SSBs. acs.org DNA double-strand breaks (DSBs) are considered one of the most severe forms of DNA damage as they can trigger cell death or lead to genomic instability if not properly repaired. nih.govscienceopen.com The formation of DSBs can occur through various mechanisms, including exposure to reactive oxygen species (ROS) and during the repair of other DNA lesions. nih.govmpg.de While the direct induction of DSBs by this compound is a critical area of investigation, the formation of SSBs is a confirmed aspect of its genotoxicity. acs.org

Formation of Oxidized Bases (e.g., 8-oxo-dG)

A significant mechanism of this compound-induced genotoxicity is the formation of oxidized DNA bases, with 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) being a key biomarker of this oxidative damage. acs.orgnih.gov The autoxidation of this compound to its o-quinone form is a process that leads to the alkylation and oxidation of DNA. acs.org In vivo studies have confirmed the formation of oxidized bases in the mammary tissue of rats treated with this compound. acs.org

The generation of 8-oxo-dG by this compound is linked to the production of reactive oxygen species (ROS). nih.gov The levels of 8-oxo-dG have been found to correlate linearly with the formation of apurinic/apyrimidinic (AP) sites, suggesting a common origin from ROS-mediated damage. nih.gov Studies have shown that this compound is more potent in inducing ROS-mediated 8-oxo-dG compared to endogenous human estrogens. nih.gov

Generation of Apurinic/Apyrimidinic Sites

This compound is capable of inducing apurinic/apyrimidinic (AP) sites in DNA, which are common lesions that can arise spontaneously or as intermediates in the repair of damaged bases. nih.govnih.gov The formation of AP sites by this compound is primarily a consequence of reactive oxygen species (ROS) generation through redox cycling. nih.gov This process is enhanced by the presence of redox-active agents like copper ions. nih.gov

In vitro studies using calf thymus DNA have demonstrated that this compound can significantly increase the levels of AP sites. nih.gov Notably, unlike some endogenous catechol estrogens, this compound can induce AP sites even without the addition of copper. nih.gov Furthermore, in MCF-7 breast cancer cells, the addition of NADH significantly enhanced the formation of AP sites induced by this compound. nih.gov The generation of AP sites by this compound is considered an alternative pathway to their formation from the depurination of unstable DNA adducts. nih.gov

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

This compound is known to generate reactive oxygen species (ROS), leading to oxidative stress. nih.govebi.ac.uk This process is a key component of its toxic effects. wikipedia.org The production of ROS, such as superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide, occurs through the redox cycling of this compound and its metabolites. nih.govwikipedia.org This redox activity can damage cellular components, including lipids, proteins, and DNA. wikipedia.org

The generation of ROS by this compound is more potent compared to that of endogenous human catechol estrogens. nih.gov This heightened redox activity contributes to its capacity to induce oxidative DNA damage, such as the formation of 8-oxo-dG and AP sites. nih.gov Oxidative stress arises from an imbalance between the production of ROS and the biological system's ability to neutralize these reactive intermediates or repair the resulting damage. wikipedia.org

Modulation of Cellular Apoptosis and Cell Proliferation Pathways

This compound has been shown to modulate cellular pathways leading to both apoptosis and cell proliferation. acs.org In breast cancer cell lines, this compound induces apoptosis, a programmed cell death mechanism crucial for removing damaged cells. acs.org This induction of apoptosis appears to be more pronounced in estrogen receptor-positive (ER+) cells compared to ER-negative cells, suggesting a potential role for the estrogen receptor in mediating these effects. acs.org

The apoptotic effects of this compound are linked to its ability to cause DNA damage. acs.org Concurrently, estrogen metabolites can also participate in pathways that promote cell proliferation. uic.edu The decision for a cell to proliferate or undergo apoptosis is controlled by complex signaling pathways that integrate various internal and external cues. nih.govmdpi.com Key regulators in these pathways include cyclin-dependent kinases (CDKs) and tumor suppressor proteins like p53 and Rb. researchgate.netcellsignal.com The disruption of these pathways by compounds like this compound can have significant consequences for cell fate.

Effects on Cellular Detoxification and Antioxidant Systems (e.g., GSH Depletion)

This compound can impact cellular detoxification and antioxidant systems, notably through the depletion of glutathione (B108866) (GSH). researchgate.net GSH is a critical intracellular antioxidant that plays a key role in neutralizing reactive oxygen species and detoxifying harmful compounds. mdpi.commdpi.comlifeextension.com The depletion of GSH can impair the cell's ability to defend against oxidative stress, making it more susceptible to damage and cell death. mdpi.comnih.gov

The interaction of this compound and its reactive metabolites with GSH can lead to the formation of GSH adducts, thereby depleting the cellular GSH pool. researchgate.net This reduction in GSH levels has been observed in studies with related estrogen metabolites. bac-lac.gc.ca The depletion of GSH is significant because a 20-30% reduction in normal cellular levels can lead to impaired defense against oxidative stress and potentially trigger cell death. nih.gov Cellular detoxification involves a series of enzymatic reactions, categorized as Phase I and Phase II, that are designed to neutralize and eliminate toxins. lifeextension.comnih.gov The disruption of this system by compounds like this compound can have widespread effects on cellular health.

In Vivo Studies of this compound-Induced DNA Adducts in Animal Models

Research into the in vivo formation of DNA adducts related to equine estrogens has largely centered on the activities of their metabolites. A key metabolite, 4-hydroxyequilenin (B1202715) (4-OHEN), which is formed from this compound's parent compounds, has been the focus of studies to understand the genotoxic effects in animal models. This research has demonstrated that metabolites of equine estrogens can lead to the formation of DNA adducts in a tissue-specific manner.

Tissue-Specific DNA Adduct Formation (e.g., mammary tissue, uterus, ovaries)

In vivo animal studies have been crucial in demonstrating that metabolites of equine estrogens, such as 4-hydroxyequilenin (4-OHEN), can induce the formation of DNA adducts in specific tissues. These tissues are often targets for estrogen-related cancers.

Mammary Tissue: Direct administration of 4-OHEN into the mammary fat pads of rats has been shown to cause various forms of DNA damage. nih.gov Studies have identified the formation of stable cyclic deoxyguanosine and deoxyadenosine (B7792050) adducts, as well as oxidized bases in the mammary tissue. acs.org Specifically, three stereoisomeric dG and two dA adducts have been found in the mammary fat pads of rats following the injection of 4-OHEN. nih.gov This demonstrates that the metabolites of equine estrogens are capable of alkylating and oxidizing DNA within mammary cells in a living organism. acs.org

Uterus and Ovaries: In a mouse model designed to mimic hormone replacement therapy, the oral administration of Premarin, a mixture containing equine estrogens, resulted in a time-dependent increase in the levels of 4-OHEN-DNA adducts in various tissues, including the uterus and ovaries. nih.govresearchgate.net This suggests that systemically administered equine estrogens are metabolized and can lead to the formation of potentially mutagenic DNA lesions in these reproductive organs. nih.gov

The following table summarizes the key findings from in vivo animal studies on the tissue-specific formation of DNA adducts induced by 4-hydroxyequilenin, a metabolite related to this compound.

| Animal Model | Tissue | Compound Administered | Key Findings | Citations |

| Rat | Mammary Gland | 4-Hydroxyequilenin (4-OHEN) | Formation of stable cyclic deoxyguanosine and deoxyadenosine adducts; presence of oxidized bases. | acs.org |

| Rat | Mammary Fat Pad | 4-Hydroxyequilenin (4-OHEN) | Detection of three stereoisomeric dG adducts and two dA adducts. | nih.gov |

| Mouse | Uterus, Ovaries | Premarin | Time-dependent increase in 4-OHEN-DNA adduct levels. | nih.govresearchgate.net |

These in vivo studies underscore the capacity of equine estrogen metabolites to generate DNA adducts in hormone-sensitive tissues. The formation of these adducts is a critical event in the proposed mechanism by which these compounds may initiate carcinogenesis. psu.edu The tissue specificity observed in these animal models aligns with the sites of cancer development linked to long-term estrogen exposure.

Advanced Analytical and Spectroscopic Characterization Techniques for 16 Hydroxyequilenin and Its Metabolites

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereoisomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure, conformation, and stereoisomeric configurations of organic molecules like 16-Hydroxyequilenin and its derivatives. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity, spatial arrangement, and dynamic behavior of atoms within a molecule.

For compounds like this compound, which can exist as various stereoisomers, NMR spectroscopy is crucial. Studies on related estrogen-DNA adducts, such as those formed by 4-hydroxyequilenin (B1202715) (4-OHEN), demonstrate the utility of NMR. For instance, NMR methods have been used to determine the conformational characteristics of 4-OHEN-DNA adducts, revealing how the equilenin (B1671562) ring system protrudes into the DNA's minor groove while hydroxyl groups are exposed on the major groove side nih.gov. Furthermore, NMR has been instrumental in identifying that stereoisomeric adducts can adopt opposite orientations along a DNA strand, a finding derived from analyzing the spatial relationships between the modified base and the equilenin moiety nih.govnih.gov. The presence of distinct sets of signals in ¹H NMR spectra can indicate the existence of different stereoisomers in solution, often varying in their ratios depending on the solvent and temperature mdpi.com. This capability allows researchers to differentiate between various conformers and stereoisomers, providing critical insights into their biological interactions and potential mutagenicity nih.govmdpi.com. The characterization of 4-hydroxyequilenin itself has also involved NMR spectroscopy researchgate.net.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is a non-destructive analytical technique that measures the absorption of ultraviolet and visible light by a sample process-insights.comrsc.org. This method is particularly useful for compounds containing conjugated double bonds and aromatic systems, as these structures absorb light in the UV-Vis range due to electronic transitions rsc.orgpressbooks.pub. This compound, with its steroidal backbone featuring aromatic rings and conjugated double bonds, is expected to exhibit characteristic absorption patterns in the UV region. Related compounds, such as 4-hydroxyequilenin, have been detected using UV detection at wavelengths like 254 nm and 280 nm scispace.com, suggesting that this compound would also absorb in this spectral range. The intensity of absorption is generally proportional to the concentration of the analyte, making UV-Vis spectroscopy valuable for quantitative analysis process-insights.compressbooks.pub.

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present. When a molecule absorbs IR radiation, its bonds stretch or bend at specific frequencies, which are characteristic of the types of bonds and functional groups present pg.edu.plpressbooks.pubtanta.edu.eg. For this compound, which is a steroid with a hydroxyl group and an aromatic ring system, key functional groups are expected to produce characteristic absorption bands.

| Functional Group | Expected IR Absorption (cm⁻¹) | Intensity | Notes |

| O-H (Alcohol) | 3200-3600 | Medium | Broad if hydrogen-bonded pressbooks.pubuc.edulibretexts.org |

| Aromatic C-H Stretch | 3000-3100 | Strong | Indicates aromatic rings pg.edu.plpressbooks.pubuc.edulibretexts.org |

| Aliphatic C-H Stretch | 2850-2960 | Strong | For saturated carbon chains pg.edu.pluc.edulibretexts.org |

| C=C (Aromatic) | 1600, 1500 | Medium | Ring stretching vibrations pressbooks.pubuc.edu |

| C-O (Alcohol) | 1000-1250 | Strong | Single bond stretch pressbooks.pubuc.edu |

| Fingerprint Region | < 1500 | Various | Complex bending and stretching modes pressbooks.publibretexts.org |

These characteristic absorptions allow for the identification of the hydroxyl group and the presence of aromaticity in the structure of this compound.

Immunoanalytical Techniques for Biomarker Detection

Immunoanalytical techniques leverage the high specificity and affinity of antibodies for their target antigens to detect and quantify molecules of interest, often referred to as biomarkers nih.gov. These methods are essential for analyzing complex biological samples, such as cellular extracts and tissue homogenates, where target analytes may be present at very low concentrations. The development of highly specific antibodies is paramount for the success of these assays.

Development of Monoclonal Antibodies for this compound-DNA Adducts

The detection and quantification of specific molecular damage, such as DNA adducts formed by reactive metabolites, often necessitate the development of highly specific antibodies. Research has focused on generating monoclonal antibodies against estrogen-DNA adducts, including those derived from 4-hydroxyequilenin (4-OHEN), a metabolite of equine estrogens. A novel monoclonal antibody, designated 4OHEN-1, has been successfully generated, demonstrating high specificity for 4-OHEN-DNA adducts nih.govresearchgate.net. This antibody recognizes specific stereoisomers of 4-OHEN adducts with deoxyadenosine (B7792050) (dA) and deoxycytidine (dC) researchgate.net. The development of such targeted antibodies is a critical step in establishing sensitive and specific immunoassays for these biomarkers.

Quantitative Immunoassays in Cellular and Tissue Samples

Following the development of specific monoclonal antibodies, quantitative immunoassays can be established to measure the levels of this compound-DNA adducts in biological samples. Techniques such as direct enzyme-linked immunosorbent assay (ELISA) have been employed, demonstrating a linear dose-response relationship between the known amounts of adducts and antibody binding nih.govresearchgate.net. These assays have been successfully applied to quantify 4-OHEN-DNA adducts in human breast cancer cells and in various tissues from a mouse model, indicating their utility in both cellular and in vivo studies nih.govresearchgate.net. The sensitivity of these assays can be high, with detection limits reported for related adducts as low as approximately five adducts per 10⁸ bases in 1 µg of DNA researchgate.net. Other immunoassay formats, such as flow cytometry-based assays (FACS) and competitive ELISAs, can also be utilized for detecting and quantifying these adducts directly within cells or in DNA samples nih.gov.

Electrochemical Methods for Redox Potential Analysis

Electrochemical methods, particularly those measuring redox potential (also known as oxidation-reduction potential or ORP), are employed to assess a substance's tendency to gain or lose electrons nih.govwikipedia.orgjumo.es. Redox potential is measured in volts (mV) and is determined by the ratio of oxidized and reduced species in a system, often described by the Nernst equation nih.govwikipedia.org. Measurements are typically made using a potentiometer with an inert electrode (e.g., platinum) and a stable reference electrode (e.g., silver-silver chloride) nih.gov.

While specific electrochemical data for this compound is not detailed in the provided literature, its chemical structure, featuring hydroxyl groups and conjugated systems, suggests it may possess redox activity. Molecules that can undergo oxidation or reduction can be characterized by their redox potentials. This property is influenced by the molecular structure, the electronic environment, and the surrounding medium wikipedia.orgmdpi.com. Electrochemical analysis can provide insights into the electron transfer characteristics of compounds, which can be relevant to their reactivity and metabolic fate. For instance, changes in redox potential can indicate the presence of oxidizing or reducing components within a sample jumo.es. The ability to tune redox potentials through structural modifications or ligand environments is also a key aspect of electrochemical studies mdpi.com.

Compound List:

this compound

4-Hydroxyequilenin (4-OHEN)

4-Hydroxyequilin (4-OHEQ)

4-OHEN-DNA adducts

4-OHEN-dA adducts

4-OHEN-dC adducts

4-OHEN-dG adducts

Theoretical and Computational Chemistry Applications in 16 Hydroxyequilenin Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in dissecting the electronic structure and predicting the reactivity of molecules like 16-Hydroxyequilenin. These methods provide a fundamental understanding of electron distribution, bonding, and energy states.

Electronic Structure Analysis and Reactivity Predictions

Quantum chemical calculations are employed to analyze the electronic structure of this compound, providing detailed information about its molecular orbitals, electron density distribution, and atomic charges. This analysis is critical for predicting how the molecule will behave in chemical reactions and identifying potential sites of reactivity. By solving the electronic Schrödinger equation, these methods can calculate molecular properties such as equilibrium geometry, bond lengths, and bond angles, offering a fundamental understanding of the molecule's stability and potential reaction pathways jocpr.comscienceopen.comnih.gov. Studies utilizing DFT have been shown to accurately predict electronic properties and reaction mechanisms, making them a powerful tool for understanding chemical behavior mdpi.comscirp.orgmdpi.com.

Prediction of Redox Potentials for Quinone/Semiquinone Systems

The quinone and semiquinone forms of this compound are central to its redox chemistry. Computational methods are extensively used to predict their redox potentials, which are crucial for understanding electron transfer processes. Techniques such as DFT, often combined with implicit or explicit solvation models, can accurately predict these potentials, aiding in the design of molecules for applications in electrochemistry and biological systems mdpi.comnih.govdiva-portal.orgosti.govuniversiteitleiden.nl. These calculations allow researchers to correlate structural modifications with changes in redox behavior, providing insights into how substituents influence electron-donating or -withdrawing capacities mdpi.comdiva-portal.org.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior, allowing researchers to study the movement and conformational changes of molecules over time. This is particularly relevant for understanding how this compound interacts with other molecules or biological targets.

Ligand-Receptor Docking and Binding Free Energy Calculations

Ligand-receptor docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a larger biological molecule (receptor), like a protein. This method involves predicting the preferred orientation of the ligand within the receptor's binding site and estimating the strength of this interaction, often quantified by binding free energy frontiersin.orgnih.govwustl.edunih.govturkjps.orgasiapharmaceutics.infodovepress.commdpi.com. These calculations are fundamental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds by understanding their binding affinities and modes of interaction.

Computational Modeling of Metabolic Pathways and Enzyme Mechanisms

Computational modeling plays a significant role in understanding how enzymes catalyze reactions and how metabolic pathways function. For compounds like this compound, which are metabolites of larger molecules, computational approaches can elucidate their metabolic fate and the enzymatic processes involved.

Computational enzymology utilizes simulations to characterize reaction pathways, transition states, and the dynamic conformational changes of enzymes during catalysis consensus.appnih.govfrontiersin.orgresearchgate.netbiochemistry.orgnih.gov. By modeling enzyme mechanisms, researchers can identify key amino acid residues involved in catalysis, predict substrate selectivity, and understand how enzymes interact with their substrates or inhibitors. This knowledge is crucial for designing novel enzymes or developing drugs that target specific metabolic pathways or enzymes involved in the metabolism of compounds like this compound nih.govfrontiersin.orgnih.gov. For example, studies on similar compounds have used DFT to explore aromatic hydroxylation mechanisms catalyzed by Cytochrome P450 enzymes researchgate.net.

Comparative Research Within the Equine Estrogen Class

Distinguishing Features of 16-Hydroxyequilenin Compared to Equilin (B196234) and Equilenin (B1671562)

This compound is a metabolite of equilenin, an equine estrogen. While sharing the foundational steroid structure, key differences in their chemical makeup lead to distinct biological activities. Equilin and equilenin are notable for the unsaturation in the B-ring of the steroid nucleus, a feature not present in human estrogens like estradiol (B170435). Equilenin possesses a fully aromatic B-ring, making it a more stable structure compared to equilin, which has two double bonds in the B-ring.

The introduction of a hydroxyl group at the 16-position to form this compound significantly alters its properties. This hydroxylation is a critical metabolic step. While the synthesis of 16α-hydroxyequilenin has been achieved for research purposes, its biological implications are a subject of ongoing investigation. nih.gov The presence of this hydroxyl group can influence receptor binding affinity and subsequent downstream signaling pathways.

| Feature | Equilin | Equilenin | This compound |

|---|---|---|---|

| B-Ring Aromaticity | Two double bonds | Fully aromatic | Fully aromatic |

| Hydroxylation at C16 | No | No | Yes (at 16α position) |

| Metabolic Origin | Primary equine estrogen | Primary equine estrogen | Metabolite of equilenin |

Differential Metabolic Fates Among Equine Estrogen Metabolites (e.g., 2-OH vs. 4-OH vs. 16-OH)

The metabolism of equine estrogens, like human estrogens, primarily involves hydroxylation at various positions on the steroid ring, followed by further modifications. The positions of hydroxylation, namely at the C2, C4, and C16 positions, lead to metabolites with differing biological activities.

For equine estrogens, metabolism is skewed towards 4-hydroxylation, in contrast to endogenous estrogens where 2-hydroxylation is the major pathway. acs.org For instance, both equilin and equilenin are primarily metabolized to their 4-hydroxy derivatives. acs.orgnih.gov Specifically, equilenin almost exclusively undergoes 4-hydroxylation, while equilin can form both 2- and 4-hydroxy metabolites, with the 4-hydroxy pathway being predominant. acs.org

The subsequent fate of these hydroxylated metabolites also varies. Catechol estrogens (2-OH and 4-OH derivatives) can be O-methylated by catechol-O-methyltransferase (COMT) to form methoxyestrogens, which is generally considered a detoxification pathway. nih.gov However, these catechols can also be oxidized to form reactive quinones that can damage DNA and other cellular macromolecules. acs.orgnih.gov

| Metabolic Pathway | Endogenous Estrogens (e.g., Estradiol) | Equine Estrogens (Equilin & Equilenin) | Resulting Metabolite Class |

|---|---|---|---|

| 2-Hydroxylation | Major pathway | Minor pathway (for equilin), negligible for equilenin acs.org | Catechol Estrogens |

| 4-Hydroxylation | Minor pathway | Major pathway acs.orgnih.gov | Catechol Estrogens |

| 16-Hydroxylation | Significant pathway for both, leading to estriol (B74026) and this compound respectively. | 16-Hydroxy Metabolites |

Comparative Analysis of Molecular Interactions with DNA and Proteins

The molecular interactions of equine estrogen metabolites, particularly their catechol derivatives, with DNA and proteins are a key area of research due to their potential genotoxic effects. The 4-hydroxy metabolites of both equilin and equilenin can be oxidized to form highly reactive ortho-quinones. researchgate.net These quinones are electrophilic and can readily react with nucleophilic sites on DNA, leading to the formation of DNA adducts. researchgate.netacs.org

Specifically, 4-hydroxyequilenin (B1202715) (4-OHEN) autoxidizes to an o-quinone that can form stable, bulky adducts with DNA bases, particularly deoxyadenosine (B7792050) and deoxycytidine. aacrjournals.orgnih.gov These adducts can distort the DNA helix and may lead to mutations if not properly repaired. acs.orgnih.gov Research has shown that 4-OHEN can induce various forms of DNA damage, including single-strand breaks, apurinic sites, and oxidized bases. acs.orgnih.gov

In contrast to the covalent binding of their reactive metabolites, the parent equine estrogens and some of their other metabolites, like this compound, are thought to exert their effects primarily through non-covalent interactions with proteins, most notably the estrogen receptors (ERα and ERβ). The binding of these estrogens to the ER initiates a cascade of events leading to changes in gene expression. While the binding affinity of this compound to the estrogen receptor is lower than that of estradiol, it has been shown to be a full estrogen agonist. nih.govnih.gov

Interestingly, the human estrogen metabolite 16α-hydroxyestrone has been shown to form covalent adducts with the estrogen receptor, a type of interaction that is distinct from the classical non-covalent binding of estradiol. nih.gov This suggests that 16-hydroxylated estrogens may have unique mechanisms of action involving both receptor-mediated and direct covalent interactions.

| Molecule | Interaction with DNA | Interaction with Proteins (e.g., Estrogen Receptor) |

|---|---|---|

| Equilin/Equilenin | Indirectly, through reactive metabolites (quinones) forming adducts. researchgate.net | Non-covalent binding to estrogen receptors. |

| 4-Hydroxyequilenin | Forms reactive quinones that lead to covalent DNA adducts, single-strand breaks, and base oxidation. acs.orgaacrjournals.orgnih.gov | - |

| This compound | Less evidence for direct covalent interaction compared to 4-OH metabolites. | Non-covalent binding to estrogen receptors, acting as an agonist. nih.gov Potential for covalent interactions with receptors, similar to 16α-hydroxyestrone. nih.gov |

Contrasting Cellular and Biochemical Activities of Equine Estrogen Metabolites

The different metabolic pathways and molecular interactions of equine estrogen metabolites result in a spectrum of cellular and biochemical activities. The 4-hydroxy metabolites, particularly 4-hydroxyequilenin, are potent cytotoxins. nih.gov Their ability to redox cycle and generate reactive oxygen species (ROS) can lead to oxidative stress, which in turn can cause cellular damage and induce apoptosis. nih.gov Studies have shown that 4-hydroxyequilenin is significantly more toxic to estrogen receptor-positive breast cancer cells compared to receptor-negative cells. acs.org

In contrast, the 2-hydroxy metabolites are generally considered to have weaker estrogenic and potentially anti-estrogenic effects. rupahealth.com The O-methylated derivatives of catechol estrogens, such as 4-methoxyequilenin (B38872), were initially thought to be detoxification products. However, research has shown that 4-methoxyequilenin can act as a potent estrogen agonist, suggesting that O-methylation may not always represent a detoxification pathway. nih.gov

| Metabolite | Primary Cellular/Biochemical Activity | Mechanism |

|---|---|---|

| 4-Hydroxyequilenin | Cytotoxicity, Genotoxicity, Oxidative Stress nih.govnih.gov | Formation of reactive quinones, DNA adduct formation, generation of reactive oxygen species. researchgate.netnih.gov |

| 2-Hydroxyequilin | Weak estrogenic/anti-estrogenic activity. rupahealth.com | Lower affinity for estrogen receptors compared to parent compounds and 16-OH metabolites. |

| This compound | Potent estrogenic activity. nih.govrupahealth.com | Binds to and activates estrogen receptors, modulating gene expression. nih.gov |

| 4-Methoxyequilenin | Potent estrogenic agonist activity. nih.gov | Binds to and activates estrogen receptors. nih.gov |

Q & A

Q. How should researchers address variability in this compound bioactivity data caused by epigenetic or metabolic factors?

- Methodological Answer : Include epigenetic modifiers (e.g., DNA methyltransferase inhibitors) in cell-based assays to assess regulatory effects. Metabolomic profiling (e.g., UPLC-QTOF-MS) identifies active metabolites. Stratified analysis by demographic factors (e.g., age, hormone status) in clinical samples clarifies confounding variables. Transparent reporting of data variability (e.g., coefficient of variation) is essential .

Q. What frameworks are recommended for integrating this compound research into broader pharmacological or toxicological reviews?

- Methodological Answer : Use systematic review protocols (e.g., PRISMA, PICO) to structure literature synthesis. The FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria ensure research questions align with field priorities. Data should be categorized by experimental models, endpoints, and methodological rigor to identify evidence gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.